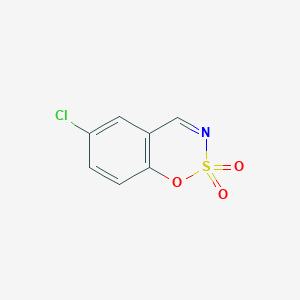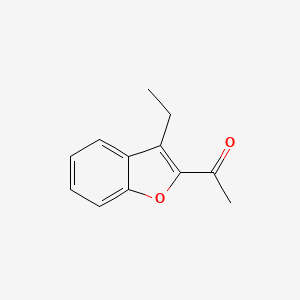
1-(3-Ethyl-1-benzofuran-2-yl)ethanone
Übersicht
Beschreibung
1-(3-Ethyl-1-benzofuran-2-yl)ethanone is an organic compound with the molecular formula C12H12O2 It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring
Wirkmechanismus
Target of Action
It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
Studies on similar benzofuran derivatives have shown that they can induce apoptosis in cancer cells . They have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .
Biochemical Pathways
It’s known that benzofuran derivatives can inhibit the release of proinflammatory interleukin 6 (il-6) in cancer cells , which suggests that they may affect inflammatory pathways.
Result of Action
Similar benzofuran derivatives have shown to induce apoptosis in cancer cells . They increase reactive oxygen species in cancer cells, especially at 12 h incubation , which can lead to cell death.
Vorbereitungsmethoden
The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethylbenzofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
1-(3-Ethyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be compared to other benzofuran derivatives, such as 1-(3-Methyl-1-benzofuran-2-yl)ethanone and 1-(3-Propyl-1-benzofuran-2-yl)ethanone. These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique ethyl group in this compound may confer distinct properties, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and applications make it an important subject of study for researchers aiming to develop new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCWWHVZCNFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
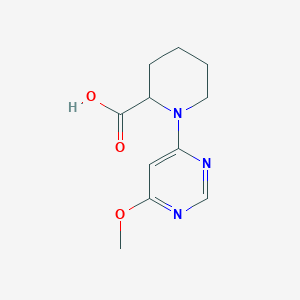
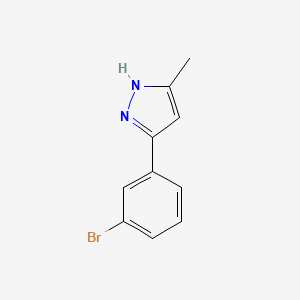
![1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B2628999.png)
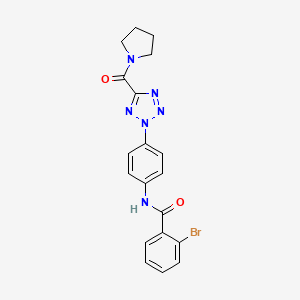
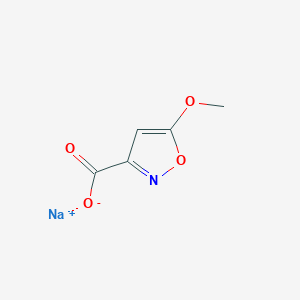
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629006.png)
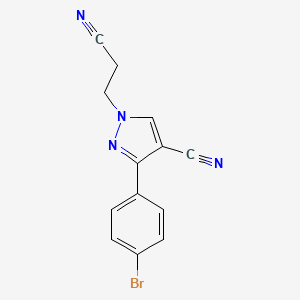
![4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2629008.png)
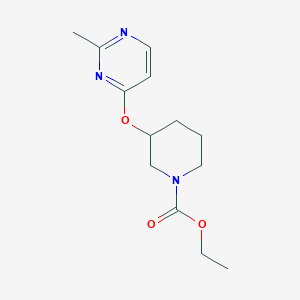
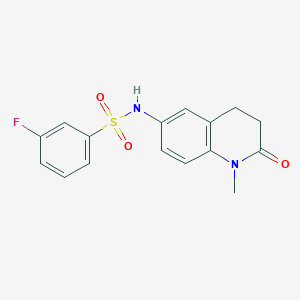
![2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2629013.png)
![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)

